4-(1-Naphthylvinyl)pyridine
Overview
Description
4-(1-Naphthylvinyl)pyridine is a naphthalene derivative that exhibits significant anticholinergic activity. This compound is known for its ability to inhibit the enzyme choline acetyltransferase, which is crucial in the synthesis of acetylcholine, a neurotransmitter. The compound’s structure consists of a naphthalene ring attached to a vinyl group, which is further connected to a pyridine ring .
Mechanism of Action
Target of Action
The primary target of 4-(1-Naphthylvinyl)pyridine, also known as NVP, is the enzyme choline acetyltransferase . This enzyme plays a crucial role in the synthesis of the neurotransmitter acetylcholine (ACh), which is involved in many functions of the nervous system.
Mode of Action
NVP exhibits anticholinergic activity , similar to that of atropine . . Instead of directly blocking the action of acetylcholine at its receptors, NVP inhibits the enzyme choline acetyltransferase . This inhibition reduces the production of acetylcholine, thereby indirectly reducing the activity of acetylcholine in the nervous system.
Biochemical Pathways
By inhibiting choline acetyltransferase, NVP affects the cholinergic pathway . This pathway is responsible
Biochemical Analysis
Biochemical Properties
4-(1-Naphthylvinyl)pyridine has been shown to interact with various enzymes and proteins. Notably, it has been found to inhibit the enzyme choline acetyltransferase . This enzyme is crucial for the synthesis of the neurotransmitter acetylcholine, suggesting that this compound may have significant effects on neurotransmission .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its impact on acetylcholine synthesis. By inhibiting choline acetyltransferase, it reduces the level of acetylcholine in the brain, which can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme choline acetyltransferase, thereby inhibiting the enzyme’s activity . This results in a decrease in the synthesis of acetylcholine, leading to changes in neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the compound exhibits photoreactivity . Furthermore, its effects on acetylcholine levels in the brain were found to be enhanced when combined with a stressor, such as swimming .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in relation to its dosage. At a dosage of 200 mg/kg, it was found to reduce the acetylcholine level by 60% .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in acetylcholine synthesis. By inhibiting choline acetyltransferase, it impacts the metabolic pathway of acetylcholine production .
Transport and Distribution
Given its role in inhibiting an enzyme involved in neurotransmission, it is likely that it can cross the blood-brain barrier and be distributed within neural tissues .
Subcellular Localization
Given its role in inhibiting choline acetyltransferase, it is likely that it localizes to areas of the cell where this enzyme is present, such as the cytoplasm or synaptic vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Naphthylvinyl)pyridine can be synthesized through various methods, including the Wittig olefination and Horner-Wadsworth-Emmons reactions. The Wittig olefination involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. this method often requires challenging isomer separation and purification processes .
The Horner-Wadsworth-Emmons reaction, on the other hand, offers high stereoselectivity and purity. This method involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base, resulting in the formation of an alkene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Horner-Wadsworth-Emmons reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure high stereoselectivity and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthylvinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylvinylpyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The vinyl and pyridine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include naphthylvinylpyridine oxides, reduced naphthylvinylpyridine derivatives, and substituted naphthylvinylpyridine compounds .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Styrylpyridine: Similar in structure but lacks the naphthalene ring.
4-(2-Naphthylvinyl)pyridine: Similar but with a different position of the vinyl group on the naphthalene ring.
4-(1-Naphthylethyl)pyridine: Similar but with an ethyl group instead of a vinyl group.
Uniqueness
4-(1-Naphthylvinyl)pyridine is unique due to its specific structure, which combines the properties of both naphthalene and pyridine rings. This unique structure contributes to its high stereoselectivity in reactions and its potent anticholinergic activity .
Properties
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKDRTOVVLNOLV-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16375-56-7, 16375-78-3 | |
Record name | Naphthylvinylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthylvinylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(2-(1-naphthalenyl)ethenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHYLVINYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 4-nvp?
A1: 4-nvp is a potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine (ACh) synthesis. [, , ]
Q2: How does 4-nvp inhibit ChAT?
A2: While the exact mechanism remains unclear, studies suggest 4-nvp acts as a competitive inhibitor, potentially by mimicking choline and binding to the enzyme's active site. []
Q3: What are the downstream effects of ChAT inhibition by 4-nvp?
A3: Inhibiting ChAT with 4-nvp leads to decreased acetylcholine levels in the brain and other tissues. [, , ] This can affect various physiological processes, including nerve impulse transmission, muscle contraction, and memory formation.
Q4: Does 4-nvp impact amino acid transport in the placenta?
A4: Research indicates that 4-nvp can inhibit the uptake of the neutral amino acid α-aminoisobutyric acid (AIB) in human placental tissue. This effect appears linked to the compound's inhibition of placental ChAT. [, ]
Q5: What is the molecular formula and weight of 4-nvp?
A5: The molecular formula of 4-nvp is C17H13N, and its molecular weight is 231.29 g/mol.
Q6: What spectroscopic techniques are typically used to characterize 4-nvp?
A6: Common techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and studying isomerization. []* UV-Vis Spectroscopy: To monitor photochemical reactions like [2+2] cycloaddition and track aggregation behavior. [, , , ]* Infrared (IR) Spectroscopy: To identify functional groups and analyze coordination compounds. [, ]* Single Crystal X-ray Diffraction (SCXRD): For determining the crystal structure of 4-nvp-containing coordination polymers. [, , , , , , ]
Q7: Can 4-nvp be incorporated into coordination polymers?
A7: Yes, 4-nvp is widely used as a building block for constructing coordination polymers (CPs) due to its nitrogen donor atoms and ability to participate in π-π interactions. [, , , , , , , , , , ]
Q8: What unique properties do 4-nvp-based CPs exhibit?
A8: These CPs often display intriguing properties like:* Photomechanical effects: Some undergo [2+2] cycloaddition upon UV or sunlight irradiation, leading to crystal bending, jumping, or bursting. [, , , , ]* Sensing capabilities: Several 4-nvp CPs exhibit selective sensing for specific metal ions like Pd(II) or Cr(III) in aqueous solutions, with potential for environmental monitoring. [, , , ]* Optoelectronic applications: Certain 4-nvp CPs demonstrate changes in conductivity upon light exposure, suggesting potential use in optoelectronic devices. [, ]
Q9: Does 4-nvp possess catalytic properties itself?
A9: 4-nvp is not typically used as a catalyst. Its primary role in research is as a ligand in coordination polymers, which may exhibit catalytic activity depending on the metal center and overall structure.
Q10: Have computational methods been applied to study 4-nvp and its derivatives?
A11: Yes, computational studies have been performed to:* Investigate conformational preferences: Ab initio and DFT calculations have been used to explore the potential energy surfaces of 4-nvp analogs, providing insights into their conformational preferences and potential as ChAT inhibitors. []* Analyze electronic structures: DFT calculations help understand charge transfer properties in 4-nvp-based co-crystals, explaining their optoelectronic behavior. []* Estimate binding energies: Computational methods have been used to estimate the binding energies of water molecules within 4-nvp-based CPs. []
Q11: How do structural modifications of 4-nvp affect its ChAT inhibitory activity?
A12: * Quaternary salts vs. tertiary amines: Quaternary salts of 4-nvp are generally more potent ChAT inhibitors than their corresponding tertiary amine analogs. []* Aryl substituents: Methoxy substitutions on the naphthyl ring can enhance the ability to slow the aging rate of soman-inhibited acetylcholinesterase. In contrast, chloro substitutions accelerate the aging rate. []
Q12: Are there analytical methods for detecting and quantifying 4-nvp?
A12: While specific methods for 4-nvp aren't extensively detailed in the provided research, common analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors could be employed.
Q13: Has the environmental impact of 4-nvp been studied?
A13: Information regarding the environmental impact and degradation of 4-nvp is limited in the provided research and requires further investigation.
Q14: What is the historical context of 4-nvp research?
A15: Early research on 4-nvp focused on its potential as a ChAT inhibitor and its effects on the cholinergic system. [, , , , , , , , , ] More recently, its use in material science, particularly in constructing functional coordination polymers, has gained significant attention.
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